Papaveroxine

Descripción

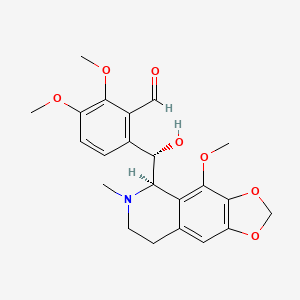

Structure

3D Structure

Propiedades

IUPAC Name |

6-[(S)-hydroxy-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]-2,3-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO7/c1-23-8-7-12-9-16-21(30-11-29-16)22(28-4)17(12)18(23)19(25)13-5-6-15(26-2)20(27-3)14(13)10-24/h5-6,9-10,18-19,25H,7-8,11H2,1-4H3/t18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLOZTFGRPYWHQ-MOPGFXCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C(=C2C1C(C4=C(C(=C(C=C4)OC)OC)C=O)O)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C(=C2[C@@H]1[C@H](C4=C(C(=C(C=C4)OC)OC)C=O)O)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Chemodiversity of Papaveroxine

Distribution of Papaveroxine Across Papaver Species

The occurrence of this compound has been documented in specific members of the Papaver genus, highlighting the chemodiversity within this group of plants.

Identification in Papaver fugax

Scientific research has identified the presence of (-)-Papaveroxine in Papaver fugax. This species, part of the section Miltantha, is known to produce a variety of alkaloids. The identification of this compound in P. fugax contributes to the chemotaxonomic understanding of this species and distinguishes it from other poppies that may not produce this particular compound.

Identification in Papaver pseudo-orientale

While this compound itself has not been reported in Papaver pseudo-orientale, a closely related alkaloid, (-)-Papaveroxinoline, has been identified in this species. coompo.com This suggests potential biosynthetic pathways that are similar to those producing this compound. P. pseudo-orientale is known for its diverse alkaloid profile, which includes isothebaine (B191619) and orientalidine as major components. nih.govnih.gov The presence of papaveroxinoline underscores the chemical diversity within this species and its relatives.

Forms of this compound in Nature (e.g., 3-O-acetylthis compound)

This compound can exist in various forms in nature, with derivatives such as 3-O-acetylthis compound being identified. These variations arise from enzymatic modifications within the plant, leading to a broader spectrum of related compounds. The specific forms of this compound present can vary depending on the plant species and its metabolic processes.

Presence of this compound in Other Botanical Sources (e.g., Sesuvium brachiata)

Based on the available scientific literature, the presence of this compound has not been identified in Sesuvium brachiata. The occurrence of this alkaloid appears to be primarily restricted to the Papaver genus.

Analytical Methodologies for this compound Profiling in Biological Matrices

The profiling of this compound in plant materials typically involves modern analytical techniques capable of separating and identifying complex mixtures of alkaloids. While specific standardized methods for this compound are not extensively detailed in the literature, the general approaches for analyzing Papaver alkaloids are applicable.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a common method for the separation and quantification of alkaloids. Reversed-phase HPLC is often employed, and when combined with mass spectrometry (LC-MS), it provides a powerful tool for the identification of known and novel compounds based on their mass-to-charge ratio and fragmentation patterns. researchgate.netsigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another widely used technique for the analysis of volatile and semi-volatile compounds, including alkaloids. researchgate.netnih.govnih.gov Derivatization is often necessary to increase the volatility of the alkaloids for GC analysis. GC-MS provides high-resolution separation and detailed mass spectral data, which aids in the structural elucidation of the compounds.

These techniques, often used in combination, allow for the comprehensive profiling of the alkaloid content in biological matrices, enabling the detection and quantification of specific compounds like this compound.

Elucidation of Papaveroxine Biosynthesis Pathways

Precursor Compounds in Papaveroxine Formation

The journey to this compound begins with foundational molecules that are central to the synthesis of numerous alkaloids.

The biosynthesis of nearly all benzylisoquinoline alkaloids, including the precursors to this compound, starts with the formation of (S)-norcoclaurine. researchgate.net This pivotal molecule is synthesized through the condensation of two derivatives of the amino acid L-tyrosine: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. researchgate.netresearchgate.net

Following its formation, (S)-norcoclaurine undergoes a series of enzymatic modifications, including methylation and hydroxylation steps, to become the key branch-point intermediate, (S)-reticuline. researchgate.net (S)-Reticuline is a central hub in alkaloid biosynthesis, serving as the precursor for a vast array of BIA structural subgroups. researchgate.netnih.gov From (S)-reticuline, the pathway diverges towards various end products, including morphine, codeine, and the noscapine (B1679977)/papaveroxine branch. researchgate.net The conversion of (S)-reticuline into the protoberberine alkaloid (S)-scoulerine marks a critical entry point into the specific pathway leading towards this compound. researchgate.net

While (S)-reticuline is a crucial upstream intermediate, the immediate precursor that enters the final, defining stages of the this compound and noscapine biosynthesis pathway is (S)-N-methylcanadine. researchgate.netnih.gov The pathway from (S)-reticuline proceeds through several steps, including the formation of (S)-scoulerine, (S)-tetrahydrocolumbamine, and (S)-canadine, which is then N-methylated to yield (S)-N-methylcanadine. researchgate.netmedchemexpress.com

The conversion of (S)-N-methylcanadine is the committed step for this specific branch of alkaloid synthesis. nih.gov A series of enzymatic reactions, initiated by hydroxylation, acts upon the (S)-N-methylcanadine scaffold to produce the downstream intermediates, including this compound, on the path to noscapine. researchgate.netportlandpress.com

| Precursor Compound | Role in Biosynthesis |

| (S)-Norcoclaurine | Foundational precursor for all benzylisoquinoline alkaloids, formed from tyrosine derivatives. researchgate.netresearchgate.net |

| (S)-Reticuline | Key branch-point intermediate derived from (S)-norcoclaurine; directs carbon flow to various alkaloid subgroups. researchgate.netnih.gov |

| (S)-N-Methylcanadine | Direct precursor that undergoes a series of hydroxylations and rearrangements to form this compound and ultimately noscapine. researchgate.netnih.gov |

Enzymology of this compound Biosynthesis

The transformation of precursor compounds into this compound is orchestrated by a suite of highly specific enzymes. These enzymatic steps have been largely elucidated through the study of a 10-gene cluster in Papaver somniferum that is specifically associated with noscapine (and its precursor, this compound) production. researchgate.net

A critical series of modifications to the (S)-N-methylcanadine molecule is catalyzed by three distinct cytochrome P450 monooxygenases (CYPs) from the CYP82 family. researchgate.netportlandpress.com These enzymes are responsible for sequential hydroxylations at specific positions on the alkaloid scaffold.

CYP82Y1 : This enzyme initiates the conversion by catalyzing the 1-hydroxylation of (S)-N-methylcanadine to produce 1-hydroxy-N-methylcanadine. nih.govportlandpress.comnih.gov This reaction is considered the gateway to the entire noscapine/papaveroxine pathway. portlandpress.com Recombinant CYP82Y1 shows high affinity and strict specificity for (S)-N-methylcanadine. nih.govresearchgate.net

CYP82X2 : Following the initial hydroxylation, CYP82X2 acts on 1-hydroxy-N-methylcanadine to add a second hydroxyl group at the C13 position. researchgate.netportlandpress.com

CYP82X1 : The final hydroxylation is catalyzed by CYP82X1, which hydroxylates the C8 position. researchgate.netportlandpress.com This step is crucial as it induces the opening of the protoberberine ring system, leading to the formation of an aldehyde moiety, a key structural feature in the pathway towards this compound. researchgate.net

Following the hydroxylations, an acyltransferase designated as AT1 plays a key role. researchgate.net This enzyme, 1,13-dihydroxy-N-methylcanadine 13-O-acetyltransferase, is responsible for the acetylation of the hydroxyl group at the C13 position of the intermediate. researchgate.net This acetylation step is a necessary modification prior to the subsequent enzymatic transformations that lead to this compound.

S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) are vital enzymes in BIA metabolism, responsible for adding methyl groups to hydroxyl moieties. nih.gov In the context of the this compound pathway, OMTs function upstream of the final steps. For instance, the conversion of (S)-scoulerine to (S)-tetrahydrocolumbamine is catalyzed by scoulerine (B1208951) 9-O-methyltransferase (SOMT1). researchgate.netwhiterose.ac.uk This methylation is a prerequisite for the subsequent formation of the methylenedioxy bridge by canadine (B1168894) synthase (CYP719A21) to produce (S)-canadine, the direct precursor to (S)-N-methylcanadine. researchgate.netmedchemexpress.com

| Enzyme | Enzyme Class | Function in this compound/Noscapine Biosynthesis |

| CYP82Y1 | Cytochrome P450 | Catalyzes the 1-hydroxylation of (S)-N-methylcanadine. nih.govportlandpress.com |

| CYP82X2 | Cytochrome P450 | Catalyzes the 13-hydroxylation of 1-hydroxy-N-methylcanadine. researchgate.netportlandpress.com |

| CYP82X1 | Cytochrome P450 | Catalyzes the 8-hydroxylation, leading to ring opening. researchgate.netportlandpress.com |

| AT1 | Acyltransferase | Catalyzes the 13-O-acetylation of the dihydroxy intermediate. researchgate.net |

| SOMT1 | O-Methyltransferase | Catalyzes the 9-O-methylation of (S)-scoulerine, an upstream step. researchgate.netwhiterose.ac.uk |

Activity of Carboxylesterases (e.g., CXE1) in this compound Derivatization

The biosynthesis of phthalideisoquinoline alkaloids, a class that includes this compound and its close relative noscapine, involves significant molecular tailoring by various enzyme families. Among these, carboxylesterases play a crucial role. While specific studies detailing the role of a particular carboxylesterase like CXE1 directly on this compound are limited, extensive research into the noscapine biosynthetic pathway in Papaver somniferum has revealed the presence of an essential esterase within its gene cluster. researchgate.net

This gene cluster, responsible for the synthesis of noscapine, contains ten genes encoding five distinct enzyme classes, including O-methyltransferases, cytochrome P450s, an acetyltransferase, and a carboxylesterase. researchgate.netnih.gov The function of these enzymes is to modify a central tetrahydroprotoberberine intermediate, leading to the characteristic phthalideisoquinoline structure. oup.com The esterase within this cluster is vital for the later steps of biosynthesis, likely involved in the modification or rearrangement of the alkaloid core. Given the structural similarity between noscapine and this compound, it is highly probable that a similar carboxylesterase is involved in the derivatization steps leading to this compound.

Genetic Architecture of this compound Biosynthetic Genes

The genetic basis for the production of complex alkaloids in Papaver species is characterized by the remarkable organization of biosynthetic genes into clusters on specific chromosomes. This arrangement facilitates the coordinated expression and regulation of the metabolic pathway.

Gene Clustering and Organization

Research has shown that the biosynthetic pathways for major BIAs in P. somniferum are controlled by large gene clusters. universiteitleiden.nl Notably, the pathway for noscapine, a direct biosynthetic relative of this compound, is encoded by a 10-gene cluster. researchgate.netnih.gov This cluster contains all the necessary enzymatic machinery to convert the precursor (S)-reticuline into noscapine, including cytochrome P450s, O-methyltransferases, and the aforementioned esterase. researchgate.net

Similarly, a distinct gene cluster is responsible for the initial stages of morphinan (B1239233) biosynthesis (leading to morphine and codeine). universiteitleiden.nl This physical clustering of genes is a common evolutionary strategy in plants to ensure the efficient production of specialized metabolites by keeping the relevant genes in close physical proximity, which may facilitate their co-regulation. universiteitleiden.nl While a specific gene cluster for this compound has not been separately identified, its biosynthetic genes are presumed to be part of or co-located with the noscapine cluster.

| Enzyme Class | Function in Noscapine/Phthalideisoquinoline Biosynthesis | Reference |

| Cytochrome P450s | Catalyze various oxidation and rearrangement reactions. | researchgate.net |

| O-Methyltransferases | Add methyl groups to hydroxyl moieties of the alkaloid scaffold. | researchgate.net |

| Carboxylesterase | Involved in molecular tailoring and derivatization. | researchgate.net |

| Acetyltransferase | Adds an acetyl group in the final steps of biosynthesis. | researchgate.net |

Transcriptional Regulation of Pathway Enzymes

The biosynthesis of BIAs is under tight temporal and spatial regulation, controlled by a complex network of transcription factors (TFs). nih.gov Although the complete regulatory network for this compound or even the broader BIA pathways is not fully understood, research has identified several TF families that play significant roles. nih.govresearchgate.net

Studies involving comparative transcriptome analysis across different P. somniferum cultivars have revealed that TF gene families such as WRKY and C3H are differentially expressed and may be potential regulators of thebaine and papaverine (B1678415) biosynthesis, respectively. nih.gov The co-expression of genes within a biosynthetic cluster, such as the one for noscapine, strongly suggests a coordinated transcriptional regulation, where a few master TFs may control the expression of the entire pathway. researchgate.net This co-regulation ensures that all necessary enzymes are produced at the right time and in the right tissues—primarily the phloem system, including companion cells, sieve elements, and laticifers. researchgate.net The identification of specific TFs that regulate the noscapine/papaveroxine pathway remains an active area of research.

Proposed Biosynthetic Reaction Sequences Leading to Papaverine

While the outline specifies this compound, the most thoroughly elucidated pathway for a "papaver-" named alkaloid is that of papaverine. Papaverine is a benzylisoquinoline alkaloid, distinct from the phthalideisoquinoline structure of this compound, but they both derive from the same initial precursors. Early hypotheses for papaverine biosynthesis suggested a pathway involving the intermediate norlaudanosoline. However, recent in vivo labeling studies have led to a revised and now widely accepted pathway that proceeds via the central BIA intermediate, (S)-reticuline. nih.govwustl.edunih.gov

The currently accepted biosynthetic sequence for papaverine is as follows:

Formation of (S)-Reticuline : The pathway begins with the condensation of two tyrosine derivatives, dopamine and 4-hydroxyphenylacetaldehyde, to form (S)-norcoclaurine, the precursor to all BIAs. researchgate.netresearchgate.net A series of subsequent enzymatic steps leads to the formation of the critical branch-point intermediate, (S)-reticuline. nih.gov

Methylation to (S)-Laudanine : The dedicated papaverine branch starts with the O-methylation of (S)-reticuline, converting it to (S)-laudanine. nih.govwustl.edu

Methylation to Laudanosine : A second O-methylation reaction converts (S)-laudanine to laudanosine. nih.govwustl.edu

N-Demethylation : Laudanosine undergoes N-demethylation to yield tetrahydropapaverine. nih.govnih.gov

Aromatization to Papaverine : The final steps involve a two-step dehydrogenation (aromatization) process. Tetrahydropapaverine is first converted to an intermediate, 1,2-dihydropapaverine, which is then further oxidized to form the final product, papaverine. wustl.eduscite.ai

This revised pathway clarifies that papaverine biosynthesis proceeds through N-methylated intermediates derived from (S)-reticuline, rather than a previously proposed N-desmethylated route. nih.govnih.gov

| Precursor | Enzymatic Step | Product | Reference |

| (S)-Reticuline | O-Methylation | (S)-Laudanine | nih.govwustl.edu |

| (S)-Laudanine | O-Methylation | Laudanosine | nih.govwustl.edu |

| Laudanosine | N-Demethylation | Tetrahydropapaverine | nih.govnih.gov |

| Tetrahydropapaverine | Dehydrogenation | 1,2-Dihydropapaverine | wustl.eduscite.ai |

| 1,2-Dihydropapaverine | Dehydrogenation | Papaverine | wustl.eduscite.ai |

Comparative Analysis of this compound Biosynthesis with Related Benzylisoquinoline Alkaloids

The biosynthetic pathways of the vast array of over 2,500 BIAs found in Papaver and related species offer a compelling case study in metabolic evolution and diversification. researchgate.net The pathways for this compound, papaverine, morphine, and noscapine all originate from the common precursor (S)-norcoclaurine and diverge at the key branch-point intermediate (S)-reticuline. oup.comresearchgate.net

Divergence from (S)-Reticuline : (S)-reticuline is the metabolic hub from which distinct BIA structural classes are formed. oup.com

The papaverine pathway, as detailed above, involves a series of O-methylations and an N-demethylation followed by aromatization. nih.gov

The morphinan pathway (leading to thebaine, codeine, and morphine) begins when (S)-reticuline is converted to salutaridine (B1681412), initiating a series of complex intramolecular C-C phenol (B47542) coupling reactions and reductions. researchgate.net

The phthalideisoquinoline pathway (leading to noscapine and this compound) proceeds through the conversion of (S)-reticuline to (S)-scoulerine, which then undergoes extensive modifications by the enzymes of the noscapine gene cluster. frontiersin.org

Genetic Organization : A key difference lies in the genetic architecture. The noscapine and morphinan pathways are characterized by the clustering of their biosynthetic genes, which facilitates their co-regulation and evolutionary conservation. universiteitleiden.nl In contrast, the genes encoding the enzymes for the early steps of BIA biosynthesis (leading up to (S)-reticuline) and some later steps in the morphinan pathway are dispersed throughout the genome. universiteitleiden.nl

Evolutionary Dynamics : Comparative genomics across different Papaver species, such as P. somniferum, P. setigerum, and P. rhoeas, reveals a "punctuated patchwork" model of evolution for these gene clusters. researchgate.net Events like whole-genome duplication, gene fusion, translocation, and duplication have driven the assembly and refinement of these complex metabolic pathways, leading to the diverse alkaloid profiles seen across the genus. researchgate.net For example, only P. somniferum and P. setigerum are capable of producing morphine, highlighting the specific evolutionary trajectory of the morphinan pathway in these species. researchgate.net

This comparative view underscores how plants utilize a common metabolic precursor and a shared toolkit of enzyme families, organized in varied genetic architectures, to generate a rich diversity of specialized metabolites.

Papaveroxine As a Key Intermediate in Downstream Metabolic Pathways

Papaveroxine as a Direct Precursor to Noscapine (B1679977)

This compound is established as a direct precursor in the biosynthesis of noscapine. Studies indicate that following the formation of various secoberbine intermediates, this compound emerges as a key compound that is subsequently converted into noscapine chemistryviews.orgoup.comnih.govresearchgate.net. This conversion involves specific enzymatic modifications that transform this compound into compounds leading to the final noscapine structure. The pathway leading to noscapine has been extensively studied, with this compound identified as a crucial step in this sequence chemistryviews.orgnih.govportlandpress.com.

Enzymatic Steps from this compound to Noscapine and Other Phthalideisoquinolines (e.g., Narcotinehemiacetal)

The transformation of this compound into noscapine involves a series of enzymatic reactions, with the formation of narcotinehemiacetal being a key intermediate step. Research suggests that an acetyl group is removed from 3-O-acetylthis compound by the enzyme Carboxylesterase 1 (CXE1) to yield this compound. This compound then undergoes rearrangement to form narcotinehemiacetal chemistryviews.orgoup.comresearchgate.netwhiterose.ac.uk. Subsequently, narcotinehemiacetal is converted to noscapine by a dehydrogenase/reductase enzyme chemistryviews.org.

Other enzymes, such as various O-methyltransferases (OMTs) and cytochrome P450 monooxygenases (e.g., CYP82Y1, CYP82X1, CYP82X2), play significant roles in the broader pathway leading to this compound, by methylating or hydroxylating earlier intermediates like N-methylcanadine nih.govportlandpress.comgoogle.comnih.gov. For instance, CYP82Y1 is identified as N-methylcanadine 1-hydroxylase, a critical enzyme in the pathway leading to noscapine nih.gov. The precise enzymatic cascade from this compound to Noscapine highlights the specificity and complexity of plant secondary metabolism.

| Enzyme(s) | Substrate | Product(s) | Reaction Type |

| CXE1 | 3-O-acetylthis compound | This compound | Acetyl group hydrolysis |

| CXE1 | This compound | Narcotinehemiacetal (via rearrangement) | Rearrangement |

| Dehydrogenase/Reductase | Narcotinehemiacetal | Noscapine | Oxidation/Reduction |

Implications of this compound Metabolism for Alkaloid Diversity

This compound's role as a specific intermediate in noscapine biosynthesis implies that variations in its metabolic processing can directly impact the final accumulation of noscapine. Within the Papaver genus, the discovery of related phthalideisoquinoline alkaloids, such as macrantaldehyde, papaveroxynoline, and narcotinehemiacetal, points to the broader metabolic network surrounding this compound contributing to alkaloid diversity oup.comnih.govresearchgate.netresearchgate.net. Different chemotypes of Papaver somniferum exhibit varying alkaloid profiles, which are often linked to the differential expression or activity of key biosynthetic enzymes, including O-methyltransferases and cytochrome P450s that act on or produce intermediates like this compound. This suggests that the fine-tuning of this compound metabolism can lead to the production of a spectrum of related alkaloids, thereby contributing to the rich alkaloid diversity observed in these plants.

Compound Table

this compound

Noscapine

Narcotinehemiacetal

3-O-acetylthis compound

N-methylcanadine

(S)-scoulerine

(S)-canadine

Macrantaldehyde

Papaveroxynoline

Narcotoline hemiacetal

(S)-reticuline

Advanced Methodological Approaches in Papaveroxine Research

Molecular Genetic Manipulation for Pathway Elucidation

Genetic manipulation techniques are fundamental tools for functional genomics in opium poppy, enabling scientists to determine the specific roles of genes in alkaloid biosynthesis.

Virus-Induced Gene Silencing (VIGS) is a powerful reverse genetics tool used to transiently suppress the expression of specific genes in plants. nih.govnih.gov This technique leverages the plant's natural defense mechanism against viruses to knock down the transcription of a target gene. mdpi.comyoutube.com In opium poppy research, VIGS has been instrumental in confirming the functions of numerous genes within the BIA pathways. researchgate.netnih.gov

A vector, commonly based on the Tobacco rattle virus (TRV), is engineered to carry a fragment of the poppy gene of interest. nih.gov When introduced into the plant, the viral replication process produces double-stranded RNA, which is recognized by the plant's silencing machinery, leading to the degradation of the corresponding endogenous mRNA. mdpi.com The resulting reduction in the target enzyme's level often leads to a measurable change in the alkaloid profile, such as the accumulation of the enzyme's substrate or a decrease in downstream products. nih.gov

Key Research Findings from VIGS Studies:

Papaverine (B1678415) Biosynthesis: VIGS was used to suppress six genes thought to be involved in papaverine biosynthesis. The results demonstrated that the primary route proceeds through N-desmethylated compounds rather than via the intermediate (S)-reticuline. nih.gov Silencing coclaurine (B195748) N-methyltransferase, for instance, led to a significant increase in papaverine levels. nih.gov

Morphine Biosynthesis: Systematic VIGS-based silencing of genes encoding the final six enzymes in the morphine pathway confirmed their physiological roles. nih.gov For example, reducing the expression of the gene for codeine O-demethylase (CODM) resulted in the accumulation of codeine and a decrease in morphine. nih.gov

Pathway Regulation: VIGS studies have provided insights into the biochemical regulation of the pathways, revealing how silencing one step can lead to unexpected accumulations of intermediates, suggesting complex feedback and metabolic channeling. nih.govresearchgate.net

Complementing gene silencing, gene overexpression and precise gene editing offer further avenues for pathway elucidation and metabolic engineering.

Gene Overexpression: This technique involves introducing a specific gene into the plant to increase the production of the corresponding enzyme. In P. somniferum, overexpressing the gene for codeinone (B1234495) reductase (COR), an enzyme in the morphinan (B1239233) pathway, resulted in a marked increase in the production of morphinan alkaloids, including thebaine, codeine, and morphine. researchgate.net Such studies help identify rate-limiting steps in a biosynthetic pathway.

Gene Editing (CRISPR-Cas9): The CRISPR-Cas9 system has emerged as a revolutionary tool for precise genome editing. nih.govnih.gov It allows for the targeted knockout of genes by creating insertions or deletions (InDels) at a specific locus. nih.gov In one of the first applications in a medicinal plant, CRISPR-Cas9 was used to knock out the 4'-O-methyltransferase 2 (4'OMT2) gene in opium poppy. nih.gov This resulted in a significant reduction in the biosynthesis of benzylisoquinoline alkaloids like morphine and thebaine. nih.govresearchgate.net Notably, this experiment also led to the detection of a novel, uncharacterized alkaloid, demonstrating the potential of gene editing to not only elucidate pathways but also to generate novel metabolic profiles. nih.gov

Integrated "Omics" Technologies

"Omics" technologies provide a global view of the molecular processes occurring within an organism. Integrating transcriptomics, metabolomics, and proteomics offers a comprehensive understanding of alkaloid biosynthesis.

Transcriptomics involves the large-scale analysis of the transcriptome—the complete set of RNA transcripts in a cell or organism. By comparing the transcriptomes of different poppy varieties, tissues, or developmental stages, researchers can identify genes whose expression patterns correlate with the production of specific alkaloids. nih.govmdpi.com

Key Research Findings from Transcriptomics Studies:

High-Papaverine Mutant Analysis: A comparative transcriptome analysis between a high-papaverine mutant (pap1) and a normal cultivar of P. somniferum revealed 3,336 differentially expressed genes. nih.govresearchgate.netscispace.com The enhanced expression of genes like (S)-norcoclaurine-6-O-methyltransferase (6OMT) and the downregulation of reticuline (B1680550) 7-O-methyltransferase (7OMT) in the mutant provided strong evidence that papaverine biosynthesis primarily proceeds via the (S)-coclaurine route. nih.gov

Tissue-Specific Expression: Transcriptomic analyses across different poppy organs (root, stem, leaf, capsule) have shown that BIA-related genes are expressed in a highly tissue- and development-specific manner. nih.gov For example, genes for morphine biosynthesis are highly expressed in stems during later developmental stages, while papaverine-related genes are predominantly expressed in the roots. nih.gov

Metabolomics is the comprehensive study of metabolites within a biological system. nih.gov Using techniques like liquid chromatography coupled with mass spectrometry (LC-MS), researchers can identify and quantify a wide range of compounds, including the final alkaloid products and the transient intermediary metabolites in their biosynthetic pathways. mdpi.comnih.gov

Key Research Findings from Metabolomics Studies:

Alkaloid Profiling: Metabolomic approaches have been used to create detailed alkaloid profiles for different Papaver species and cultivars. nih.govnih.gov This helps in distinguishing chemotypes and understanding the metabolic diversity within the genus.

Pathway Intermediates: When combined with genetic modification techniques, metabolomics is crucial for identifying the accumulation of pathway intermediates. For instance, in VIGS-silenced plants, metabolomic analysis can precisely identify the substrate of the silenced enzyme that builds up, providing direct evidence of the enzyme's function. nih.govresearchgate.net

Proteomics focuses on the large-scale study of proteins, particularly their structures and functions. In the context of alkaloid research, proteomics is used to identify the enzymes directly responsible for catalyzing the steps in a biosynthetic pathway. Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that uses chemical probes to target enzyme active sites, allowing for the characterization of enzyme function within the native proteome. nih.gov

Key Research Findings from Proteomics Studies:

Enzyme Identification: By comparing the proteomes of high- and low-alkaloid-producing poppy varieties, researchers can identify candidate enzymes. researchgate.net Proteins that are more abundant in the high-producing variety become targets for further characterization.

Functional Characterization: Once a candidate protein is identified, it can be expressed in a heterologous system (like yeast or E. coli) and its enzymatic activity can be tested with putative substrates. This approach was used to identify and characterize salutaridine (B1681412) reductase (SalR), an enzyme involved in morphine biosynthesis. nih.gov Proteomic studies comparing different poppy organs have also revealed that energy metabolism and translational control play differing roles in the biosynthesis of morphine versus noscapine (B1679977). researchgate.net

The integration of these advanced methodologies has transformed the study of alkaloid biosynthesis in Papaver somniferum, moving from hypothetical pathways to a detailed, evidence-based understanding of the genetic and biochemical machinery responsible for producing these vital medicines.

Reconstitution of Papaverine Biosynthesis in Heterologous Hosts

The reconstruction of plant-based secondary metabolite pathways in microbial hosts like Saccharomyces cerevisiae (baker's yeast) offers a promising alternative to agricultural sourcing. scholaris.ca This approach allows for rapid genetic engineering, scalable fermentation, and easier purification of target molecules. nih.gov The biosynthesis of papaverine's direct precursor, tetrahydropapaverine (THP), has been successfully achieved in engineered yeast, laying the groundwork for the complete de novo production of papaverine. nih.govnih.gov

Engineering of Saccharomyces cerevisiae for Pathway Reconstruction

The de novo biosynthesis of THP in yeast is a complex metabolic engineering feat, building upon a platform strain already capable of producing the key intermediate, (S)-reticuline, through the expression of 17 heterologous enzymes. nih.gov Further engineering efforts to convert (S)-reticuline to THP have involved several key strategies:

Heterologous Enzyme Expression : Key enzymes from the opium poppy (Papaver somniferum) have been introduced into the yeast chassis. A crucial step is the O-methylation of the 7 position of norreticuline (B8769265), which is efficiently catalyzed by the P. somniferum norreticuline 7-O-methyltransferase (PsN7OMT). nih.govnih.gov

Protein Engineering : A significant challenge was the 3'-O-methylation of 1-benzylisoquinoline (B1618099) alkaloids, a reaction for which the specific enzyme was not fully characterized. nih.gov To overcome this, researchers engineered a variant of scoulerine (B1208951) 9-O-methyltransferase from Thalictrum flavum (TfS9OMT). The engineered variant, containing seven amino acid mutations, demonstrated a 35-fold increase in THP production compared to the wild-type enzyme. nih.gov

Host Genome Modification : To improve the accumulation of the desired product, modifications to the yeast's native metabolism are often necessary. In the THP-producing strain, two multidrug resistance (MDR) transporters, SNQ2 and PDR5, were knocked out. nih.gov This strategy prevents the engineered yeast from exporting the intermediate alkaloids, thereby increasing the intracellular flux through the reconstructed pathway. nih.gov

These combined strategies led to a 600-fold increase in THP titers, reaching 121 µg/L. nih.gov The final step, the oxidation of THP to papaverine, has been accomplished semi-synthetically from the biosynthesized precursor using hydrogen peroxide. nih.govnih.gov

Table 1: Key Genetic Modifications in Engineered S. cerevisiae for THP Biosynthesis

| Genetic Modification | Enzyme/Protein Target | Source Organism | Purpose |

| Enzyme Expression | Norreticuline 7-O-methyltransferase (PsN7OMT) | Papaver somniferum | Catalyzes the O-methylation of the 7 position of norreticuline. nih.govnih.gov |

| Protein Engineering | Scoulerine 9-O-methyltransferase (TfS9OMT) Variant | Thalictrum flavum | Engineered to efficiently O-methylate the 3' position of 1-benzylisoquinoline alkaloids. nih.govnih.gov |

| Gene Knockout | SNQ2 Multidrug Resistance Transporter | Saccharomyces cerevisiae | To prevent the export of pathway intermediates and increase intracellular accumulation. nih.govnih.gov |

| Gene Knockout | PDR5 Multidrug Resistance Transporter | Saccharomyces cerevisiae | To prevent the export of pathway intermediates and increase intracellular accumulation. nih.govnih.gov |

In vitro Enzyme Characterization and Reaction Pathway Validation

Before and during the reconstruction of biosynthetic pathways in heterologous hosts, in vitro characterization of the involved enzymes is essential to confirm their function, substrate specificity, and kinetic properties. This validation is crucial for understanding reaction mechanisms and selecting the most efficient enzymes for pathway engineering. researchgate.netnih.gov

For the papaverine pathway, O-methyltransferases (OMTs) are critical. Researchers utilize heterologous expression systems, such as E. coli or insect cells, to produce and purify recombinant enzymes. nih.gov Standard enzyme assays are then performed, typically involving the incubation of the purified enzyme with a substrate (e.g., (S)-reticuline) and a methyl donor (S-adenosyl-L-methionine, AdoMet). nih.gov

The reaction products are subsequently analyzed by techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity of the methylated product. nih.govresearchgate.net Key parameters determined from these in vitro assays include:

Substrate Specificity : Testing the enzyme's activity against a panel of potential alkaloid substrates to determine its preferred targets. nih.govnih.gov

pH and Temperature Optima : Determining the reaction conditions under which the enzyme exhibits maximum activity. nih.gov

For instance, the in vitro characterization of a reticuline N-methyltransferase showed it could accept both (S)-reticuline and (R)-reticuline as substrates, with Km values of 42 µM and 85 µM, respectively. nih.gov Such data are invaluable for predicting enzyme performance within an engineered pathway and identifying potential metabolic bottlenecks.

Table 2: Example of In Vitro Characterization Data for a BIA-related Methyltransferase

| Parameter | Substrate: (S)-Reticuline | Substrate: (R)-Reticuline | Reference |

| pH Optimum | 7.0 - 9.0 | 8.5 | nih.gov |

| Temperature Optimum | 30 °C | 30 °C | nih.gov |

| Km (µM) | 42 | 85 | nih.gov |

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation and Quantification of Papaverine and Intermediates

Beyond basic identification, advanced analytical techniques are indispensable for the unambiguous structural confirmation and precise quantification of papaverine and its biosynthetic intermediates within complex biological matrices, such as plant extracts or fermentation broths. nih.govsci-hub.se

Liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-MS/MS or LC-MSn) is a cornerstone technique. maxapress.com Instruments like the Linear Trap Quadrupole (LTQ) Orbitrap provide high mass accuracy and the ability to perform multiple stages of fragmentation (MSn). nih.govsci-hub.se This allows for detailed structural elucidation:

Collision-Induced Dissociation (CID) : This fragmentation technique provides characteristic product ions. For papaverine, a major fragment is observed at m/z 202, corresponding to the isoquinoline (B145761) moiety, which helps distinguish it from its precursor, tetrahydropapaverine, which shows a product ion at m/z 192. nih.gov

Higher-Energy Collisional Dissociation (HCD) : Provides complementary fragmentation information, often revealing different product ions than CID. nih.gov

Multi-Stage Fragmentation (MS3, MS4) : Successive fragmentation of specific product ions provides an additional layer of structural confirmation, creating a detailed fragmentation "fingerprint" unique to each alkaloid. nih.govsci-hub.se

These MS techniques enable the identification of known alkaloids by comparison to spectral libraries and the putative identification of novel or unexpected intermediates based on fragmentation patterns. nih.gov

For definitive structural confirmation, particularly of novel compounds or for stereochemical determination, Nuclear Magnetic Resonance (NMR) spectroscopy is employed. 1H-NMR and 13C-NMR analyses provide detailed information about the chemical environment of each proton and carbon atom in the molecule. nih.govmdpi.com For example, the 1H-NMR spectrum of papaverine shows characteristic signals for its four methoxy (B1213986) groups and aromatic protons, and the signal for the methylene (B1212753) bridge confirms its benzylisoquinoline structure. nih.govresearchgate.net

For quantification, validated LC-MS/MS methods operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode offer high sensitivity and selectivity, allowing for the accurate measurement of alkaloid titers even at low concentrations (µg/L range). nih.gov

Table 3: Advanced Analytical Techniques in Papaverine Research

| Technique | Application | Type of Data Generated | Reference |

| LC-Orbitrap MSn | Identification of multiple BIAs in complex mixtures (e.g., plant latex). | High-resolution mass, multi-stage fragmentation patterns (CID, HCD). | nih.govsci-hub.se |

| 1H-NMR Spectroscopy | Unambiguous structural elucidation and confirmation of isolated alkaloids. | Chemical shifts, coupling constants, and signal integration for proton mapping. | nih.govresearchgate.netd-nb.info |

| 13C-NMR Spectroscopy | Confirmation of the carbon skeleton of the molecule. | Chemical shifts for each carbon atom in the structure. | mdpi.com |

| LC-MS/MS (MRM) | Precise and sensitive quantification of specific alkaloids in biological samples. | Quantitative data based on specific precursor-to-product ion transitions. | maxapress.comnih.gov |

Structural Modulations and Their Impact on Papaveroxine S Role in Biosynthesis

Structure-Activity Relationships (SAR) in Papaveroxine's Biosynthetic Transformations

The functional groups and stereochemical configuration of this compound and its precursors are critical determinants of their recognition and conversion by specific enzymes within the noscapine (B1679977) biosynthetic pathway.

Influence of Functional Group Modifications on Enzymatic Recognition and Conversion

Modifications to functional groups on this compound or its immediate precursors significantly influence their interaction with biosynthetic enzymes, dictating the efficiency and direction of metabolic flux.

A key example involves the acetylation status of this compound. The enzyme carboxylesterase 1 (CXE1) specifically catalyzes the deacetylation of 3-O-acetylthis compound, yielding this compound researchgate.net. This enzymatic step highlights that the acetyl group on the 3-O position is a recognized feature of the substrate, and its removal is a defined enzymatic transformation. Following deacetylation, this compound undergoes a spontaneous rearrangement to form narcotinehemiacetal, suggesting that the acetyl group might play a role in regulating the molecule's stability or reactivity prior to this rearrangement researchgate.net.

Furthermore, studies on other O-methyltransferases (OMTs) involved in the noscapine pathway indicate the importance of methylation patterns. For instance, 4'-O-desmethyl-13-O-acetylthis compound was found to be a poor substrate, not being accepted by O-methyltransferases SOMT2 and SOMT3 scholaris.ca. This observation underscores that the presence and precise positioning of methyl groups, or conversely, the absence of such groups (demethylation), can critically affect the recognition and catalytic activity of these enzymes, thereby modulating pathway progression scholaris.ca.

Stereochemical Considerations in this compound Pathway Intermediates

The biosynthesis of benzylisoquinoline alkaloids (BIAs), including the pathway leading to this compound, is characterized by a high degree of stereochemical control nih.govnih.govnih.govresearchgate.net. Key early precursors in the BIA pathway, such as (S)-norcoclaurine and (S)-reticuline, possess defined stereochemical configurations that are essential for their subsequent transformations nih.govnih.govnih.govresearchgate.net.

Enzymes involved in these pathways, including N-methyltransferases (NMTs), frequently exhibit strict stereospecificity. For example, certain NMTs have been shown to bind exclusively to (S)-cis tetrahydroprotoberberine substrates, demonstrating the critical role of stereochemistry in enzyme-substrate recognition scholaris.ca. While direct information detailing the specific stereochemistry of this compound itself or its immediate precursors within the provided literature is limited, the established stereospecificity of upstream enzymes implies that maintaining the correct stereochemical integrity is paramount for the efficient progression of the pathway towards this compound and ultimately noscapine nih.govscholaris.ca. The final product, noscapine, also contains chiral centers portlandpress.com, further emphasizing the pervasive influence of stereochemistry throughout the biosynthetic cascade.

Rational Design of this compound Analogs for Pathway Probing

The rational design of this compound analogs for the specific purpose of probing its biosynthetic pathway is not extensively documented in the provided literature. However, insights can be drawn from studies involving modified intermediates. The investigation of compounds such as 3-O-acetylthis compound and 4'-O-desmethyl-13-O-acetylthis compound researchgate.netscholaris.ca exemplifies structural variations that impact enzymatic interactions. These modified molecules, by exhibiting altered recognition by specific enzymes, can indirectly serve as valuable tools to elucidate enzyme specificities and to map the flux through the pathway.

The challenges encountered in the commercial synthesis of intermediates like this compound portlandpress.com also suggest potential avenues for designing and synthesizing novel analogs. Such analogs could be instrumental in investigating enzyme mechanisms, identifying critical structural features for substrate binding, and potentially developing alternative or enhanced methods for alkaloid production.

Computational Approaches in this compound Structural Analysis and Enzyme-Substrate Interactions

Computational methodologies are indispensable for dissecting the complex structural and mechanistic aspects of enzyme-substrate interactions within the BIA biosynthetic pathways, including those involving this compound scholaris.caportlandpress.com.

The prediction of three-dimensional (3D) structures for enzymes, such as the cytochrome P450 monooxygenase CYP82Y1, is a key computational strategy. These structural models aid in identifying potential sites for feedback inhibition and offer insights into the enzyme's catalytic mechanisms portlandpress.com. Furthermore, the determination of the tertiary structures of BIA-related enzymes is crucial for pinpointing conserved motifs responsible for substrate recognition and for establishing detailed structure-activity relationships (SAR) scholaris.ca. Such structural information can guide the rational design of modified enzymes or specific inhibitors.

Enzyme engineering, often informed by these structural and computational analyses, aims to enhance catalytic efficiency or to modulate substrate specificity portlandpress.comnih.gov. For instance, modifications to the N-terminal regions of cytochrome P450 enzymes, such as CYP82Y1, have demonstrably improved their catalytic performance portlandpress.com. These integrated computational and engineering approaches are vital for a comprehensive understanding of complex metabolic pathways and hold promise for the development of biocatalytic systems for alkaloid synthesis.

Compound List:

this compound

3-O-acetylthis compound

4'-O-desmethyl-13-O-acetylthis compound

Narcotinehemiacetal

N-methylcanadine

(S)-reticuline

(S)-norcoclaurine

(S)-tetrahydropapaverine

Data Tables:

Table 1: Enzymes Involved in this compound Metabolism and Associated Transformations

| Enzyme | Transformation Type | Primary Substrate(s) | Primary Product(s) | Key Role in Pathway | Reference(s) |

| CXE1 | Deacetylation | 3-O-acetylthis compound | This compound | Conversion to this compound | researchgate.net |

| CXE1 | Rearrangement | This compound | Narcotinehemiacetal | Post-deacetylation step | researchgate.net |

| SOMT2/3 | O-methylation (hypothesized) | 4'-O-desmethyl-13-O-acetylthis compound | Not accepted | Enzyme recognition study | scholaris.ca |

| CYP82Y1 | Hydroxylation | N-methylcanadine | 1-hydroxy-N-methylcanadine | Upstream precursor modification | nih.gov |

Chemical Biology and Synthetic Strategies for Papaveroxine

Chemoenzymatic Synthesis of Papaveroxine and its Pathway Intermediates

The biosynthesis of benzylisoquinoline alkaloids (BIAs), including papaverine (B1678415) and related compounds, is a complex process involving numerous enzymatic steps. While direct chemoenzymatic synthesis of this compound is not extensively detailed in the provided literature, research into the broader BIA pathway illuminates potential enzymatic routes. The biosynthesis of papaverine itself is understood to proceed via (S)-reticuline, which is O-methylated to (S)-laudanine, then further methylated to laudanosine, and subsequently N-demethylated to tetrahydropapaverine, which is then oxidized to papaverine nih.gov.

Studies on the biosynthesis of noscapine (B1679977), another significant alkaloid from Papaver somniferum, have identified this compound as a potential intermediate. Specifically, this compound has been implicated as a precursor to narcotine hemiacetal, which is then converted to noscapine by a dehydrogenase/reductase enzyme chemistryviews.org. This conversion involves the hydrolysis of an acetyl group from this compound by the enzyme PsCXE1 (a carboxylesterase), yielding narcotine hemiacetal nih.gov. This suggests that enzymes like PsCXE1, along with other methyltransferases and oxidases involved in the BIA pathway, could be leveraged in chemoenzymatic strategies to produce this compound or its precursors.

Total Synthesis Approaches to this compound for Research Applications

While the provided literature does not detail specific total synthesis routes for this compound itself, it highlights the broader context of synthesizing related isoquinoline (B145761) structures for research applications. Total synthesis of natural products and their analogs is crucial for providing access to these compounds for biological evaluation, structure-activity relationship studies, and as starting materials for further chemical modifications frontiersin.org. The synthesis of papaverine, a structurally related alkaloid, has historically been achieved via methods like the Bischler-Napieralski reaction, involving cyclization and dehydrogenation steps nih.gov. The development of efficient total synthesis strategies for complex molecules like this compound is essential for enabling detailed investigations into their biological roles and for potential therapeutic applications.

Synthetic Routes to this compound Derivatives and Analogs for Biosynthetic Studies

Research into the biosynthesis of BIAs often involves the synthesis of derivatives and analogs to probe enzymatic mechanisms and metabolic pathways. This compound has been identified as a naturally occurring phthalideisoquinoline alkaloid, and its isolation from various Papaver species has provided insights into potential biosynthetic pathways researchgate.netoup.comnih.gov. For instance, the identification of 3-O-acetylthis compound and 4′-O-desmethoxy-3-O-acetylthis compound suggests that acetylation and demethylation are modifications that can occur within the biosynthetic route impurity.comgoogle.comgoogle.com.

Synthetic routes to these derivatives are critical for confirming their structures and for use in biochemical assays. For example, 3-O-acetylthis compound is converted to this compound by the carboxylesterase PsCXE1 whiterose.ac.uk. The ability to synthesize such derivatives allows researchers to study the substrate specificity and catalytic mechanisms of enzymes involved in the BIA pathway, such as O-methyltransferases (OMTs) and carboxylesterases (CXEs) google.comscholaris.ca.

Application of this compound in Chemical Probe Development for Metabolic Pathways

Chemical probes are indispensable tools in chemical biology for investigating biological processes, identifying drug targets, and elucidating metabolic pathways frontiersin.orgnih.govnih.gov. While direct applications of this compound as a chemical probe are not explicitly detailed in the provided search results, its structural relationship to other BIAs and its role as a potential intermediate in noscapine biosynthesis position it as a molecule of interest for such studies.

The development of chemical probes often involves creating molecules that can selectively interact with specific proteins or be incorporated into metabolic pathways, thereby revealing mechanistic details frontiersin.org. Given that this compound is a known natural product and a potential intermediate in alkaloid biosynthesis, derivatives of this compound could be synthesized and functionalized with reporter groups (e.g., fluorescent tags, biotin) to serve as probes. These probes could then be used to track the flow of metabolites, identify enzymes interacting with this compound or its precursors, or study the regulation of BIA metabolic pathways in plants or engineered systems. For instance, understanding the enzymes that convert this compound to other BIA products, such as PsCXE1 in the conversion to narcotine hemiacetal nih.gov, is crucial for developing such probes.

Future Directions and Emerging Research Avenues for Papaveroxine

Complete Elucidation of Undiscovered Enzymes and Regulatory Elements in Papaveroxine Biosynthesis

The complete biosynthetic pathway of this compound, like many other BIAs, is not yet fully mapped. pnas.org While the general pathway from (S)-reticuline is hypothesized, several enzymatic steps and their corresponding genes remain uncharacterized. pnas.orgnih.govencyclopedia.pubnih.gov Future research will focus on identifying and functionally characterizing these missing links. The biosynthesis of BIAs involves a variety of enzyme classes, including lyases, transferases, and redox enzymes, which catalyze the complex chemical transformations from primary metabolites. nih.govfrontiersin.org

Key research objectives in this area include:

Identification of Novel Enzymes: Utilizing a combination of transcriptomics, proteomics, and metabolomics ("multi-omics") approaches in Papaver somniferum will be crucial for identifying candidate genes. nih.gov Techniques like comparative transcriptome analysis between high and low this compound-producing cultivars can pinpoint genes specifically involved in its synthesis. Functional characterization of these candidate genes through in vitro enzyme assays and in planta transient gene silencing will be necessary to confirm their roles. nih.gov

Understanding Regulatory Networks: The expression of biosynthetic genes is tightly controlled by a complex network of regulatory elements. Research is needed to identify specific transcription factors (TFs) that bind to the promoter regions of this compound biosynthetic genes, thereby controlling their spatial and temporal expression. oup.comresearchgate.net Furthermore, post-transcriptional regulation by microRNAs (miRNAs) has been identified as a significant control mechanism in BIA biosynthesis and warrants further investigation in the context of this compound production. nih.govfrontiersin.orgoup.com The entire regulatory architecture of alkaloid metabolism is a complex area where new insights are continuously emerging. annualreviews.org

Metabolic Engineering Strategies for Optimized this compound Production in Research Hosts

The production of complex plant-derived pharmaceuticals in microbial hosts like Escherichia coli and Saccharomyces cerevisiae (yeast) offers a promising alternative to agricultural cultivation. nih.govannualreviews.orguwa.edu.au Reconstituting the this compound pathway in these organisms could provide a scalable and controlled production platform. However, significant challenges remain due to the complexity of plant metabolic pathways. nih.gov

Future strategies will likely involve:

Host Selection and Optimization: Yeast is often preferred for expressing plant BIA pathways due to its eukaryotic nature, which supports the proper folding and function of membrane-bound enzymes like cytochrome P450s, crucial for many steps in alkaloid biosynthesis. nih.gov E. coli, while easier to engineer, often struggles with these complex enzymes. nih.govnih.govmdpi.comresearchgate.net Engineering yeast strains to enhance the availability of precursors, such as L-tyrosine, is a critical step. mdpi.com

Pathway Assembly and Fine-Tuning: Successfully transferring the entire multi-step pathway requires expressing numerous heterologous genes from Papaver. This involves careful codon optimization and balancing enzyme expression levels to avoid the accumulation of toxic intermediates and maximize flux towards the final product. nih.gov Techniques for fine-tuning gene expression, such as using promoters of varying strengths, will be essential for optimizing the pathway. mdpi.com

Enzyme Engineering: The efficiency of the biosynthetic pathway can be limited by the activity of certain enzymes. Protein engineering can be employed to improve the catalytic efficiency and stability of key enzymes or even to alter their substrate specificity to produce novel this compound derivatives. nih.gov

Investigation of this compound's Broader Ecological and Physiological Roles in Plants

While many alkaloids are known to play roles in plant defense, the specific ecological and physiological functions of this compound are largely unknown. researchgate.net As specialized metabolites, BIAs are not essential for primary growth but are thought to be crucial for the plant's interaction with its environment. researchgate.net

Future research should explore:

Ecological Functions: Investigating the role of this compound in defending Papaver species against herbivores and pathogens is a key avenue. For instance, related protoberberine alkaloids exhibit antifungal properties, and other alkaloids like S-stylopine deter insect and animal feeding. mdpi.com Studies could involve correlating this compound levels with resistance to specific pests or microbes and conducting bioassays to test its direct effects on these organisms.

Physiological Roles: Plants produce a diverse array of secondary metabolites in response to abiotic stresses like drought, salinity, and UV radiation. frontiersin.org Research is needed to determine if this compound biosynthesis is induced by such environmental stressors, suggesting a role in the plant's stress response machinery. This could involve profiling this compound levels in plants subjected to various stress conditions.

Development of Novel Analytical Platforms for High-Throughput this compound Pathway Analysis

Advancing the research outlined above requires powerful analytical tools capable of rapidly and sensitively detecting and quantifying this compound and its biosynthetic intermediates. nih.govresearchgate.net The complexity of plant metabolomes necessitates sophisticated analytical techniques.

Emerging platforms that will accelerate research include:

High-Throughput Screening (HTS): Developing HTS assays is crucial for screening large libraries of engineered microbial strains or mutant plant lines to identify those with improved this compound production. researchgate.net This could involve cell-based biosensors that produce a fluorescent or colorimetric signal in response to the presence of this compound.

Advanced Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for metabolic profiling. Future developments will focus on increasing sensitivity and throughput, allowing for the detection of very low-abundance intermediates and the rapid analysis of thousands of samples. nih.gov

Microfluidics and Droplet-Based Systems: These technologies enable the construction and analysis of thousands of unique engineered strains in parallel, miniaturizing experiments and dramatically increasing the speed of the design-build-test-learn cycle in metabolic engineering. nih.gov

Integration of Artificial Intelligence and Machine Learning in this compound Biosynthesis Prediction and Optimization

Key applications in this compound research will include:

Predictive Gene Discovery: ML models can be trained on multi-omics data (genomics, transcriptomics, proteomics) from various plant species to predict genes involved in specialized metabolism. nih.govresearchgate.netpnas.orgpnas.orgnih.gov This approach can significantly narrow down the list of candidate genes for undiscovered enzymes in the this compound pathway, accelerating their identification. pnas.orgnih.gov

Metabolic Pathway Optimization: AI can analyze metabolic models and experimental data to identify bottlenecks in engineered pathways and suggest genetic modifications to improve this compound yield. nih.govbio-conferences.orgresearchgate.net ML algorithms can predict the optimal expression levels for each enzyme in the pathway to maximize production. nih.gov

Novel Pathway Design: AI-driven tools can explore vast biochemical reaction spaces to design novel, de novo pathways for the production of this compound or its derivatives, potentially creating more efficient routes than those found in nature. researchgate.net

Q & A

Basic Research Questions

Q. What experimental methodologies are critical for distinguishing Papaveroxine from structurally similar alkaloids?

- Methodological Answer :

- Step 1 : Perform high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular weight and structural features.

- Step 2 : Use chromatographic techniques (e.g., HPLC with UV-Vis or MS detection) to compare retention times and purity profiles against known standards.

- Step 3 : Cross-reference spectral data with published databases (e.g., SciFinder, PubChem) to validate uniqueness.

- Key Parameters : NMR chemical shifts (¹H/¹³C), HRMS m/z values, and chromatographic retention indices .

- Reference Table :

| Technique | Key Parameters for this compound | Comparison with Papaverine |

|---|---|---|

| ¹H NMR | δ 6.82 (s, 1H, aromatic) | δ 6.95 (s, 1H, aromatic) |

| HRMS | [M+H]⁺ m/z 340.1543 | [M+H]⁺ m/z 340.1543 |

| HPLC | Retention time: 8.2 min | Retention time: 7.9 min |

Q. What are the foundational pharmacological assays for evaluating this compound’s bioactivity?

- Methodological Answer :

- Step 1 : Conduct in vitro receptor-binding assays (e.g., μ-opioid receptor affinity) using radioligand displacement methods.

- Step 2 : Validate functional activity via cell-based assays (e.g., cAMP inhibition in HEK293 cells).

- Step 3 : Compare dose-response curves with positive controls (e.g., morphine for opioid receptors).

- Critical Controls : Include vehicle-only groups and reference compounds to minimize false positives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic profiles of this compound across studies?

- Methodological Answer :

- Step 1 : Conduct a systematic literature review using PICOT framework (Population: in vivo models; Intervention: this compound administration; Comparison: Route/dosage variations; Outcome: Bioavailability metrics; Time: Acute vs. chronic exposure) .

- Step 2 : Replicate conflicting studies under standardized conditions (e.g., identical animal strains, dosing protocols).

- Step 3 : Apply meta-analysis tools (e.g., RevMan) to quantify heterogeneity and identify confounding variables (e.g., metabolic enzyme polymorphisms) .

- Reference Table :

| Study | Bioavailability (%) | Model System | Potential Confounder |

|---|---|---|---|

| A (2023) | 45 ± 6 | Sprague-Dawley rats | CYP3A4 induction |

| B (2024) | 28 ± 4 | C57BL/6 mice | Gut microbiota variation |

Q. What strategies mitigate bias in mechanistic studies of this compound’s neuroprotective effects?

- Methodological Answer :

- Step 1 : Employ blinded experimental design for data collection and analysis to reduce observer bias.

- Step 2 : Use orthogonal assays (e.g., Western blot for protein expression + qPCR for gene regulation) to confirm findings.

- Step 3 : Pre-register study protocols on platforms like Open Science Framework to enhance transparency .

Q. How should researchers design studies to explore this compound’s novel applications in non-opioid pathways?

- Methodological Answer :

- Step 1 : Utilize transcriptomic profiling (e.g., RNA-seq) to identify off-target gene networks affected by this compound.

- Step 2 : Validate hypotheses using CRISPR/Cas9 knockout models of candidate genes.

- Step 3 : Apply cheminformatics tools (e.g., molecular docking) to predict interactions with non-canonical targets (e.g., ion channels) .

Data Analysis & Reporting Guidelines

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data for this compound?

- Methodological Answer :

- Step 1 : Fit dose-response curves using nonlinear regression (e.g., log-logistic model in R’s drc package).

- Step 2 : Calculate LC₅₀/EC₅₀ values with 95% confidence intervals.

- Step 3 : Report effect sizes (e.g., Cohen’s d) for inter-group comparisons and include raw datasets in supplementary materials .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

- Methodological Answer :

- Step 1 : Document reaction conditions exhaustively (e.g., solvent purity, temperature gradients, catalyst batches).

- Step 2 : Provide NMR and HRMS spectra for all intermediates and final products in supplementary files.

- Step 3 : Share synthetic protocols via open-access repositories (e.g., Zenodo) with DOI linking .

Ethical & Safety Considerations

Q. What safety protocols are essential for handling this compound in preclinical studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.